1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid
Overview
Description
1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H19ClN2O2 and its molecular weight is 306.79 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives pharmacologically active .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . The exact nature of these interactions and the resulting changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathways would depend on the specific biological activity of the indole derivative.
Result of Action
Given the biological activities associated with indole derivatives, it can be inferred that the compound may have a range of potential effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions with these biomolecules often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, certain indole derivatives have been shown to induce apoptosis in cancer cells by arresting the cell cycle in the G2/M phase and inhibiting tubulin polymerization . This compound may exhibit similar effects, leading to altered cell function and potentially therapeutic outcomes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It may bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For instance, indole derivatives have been shown to inhibit polymerization of tubulin, which is crucial for cell division . This compound may exert its effects through similar mechanisms, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Indole derivatives are known to exhibit time-dependent effects, with some compounds showing increased potency or decreased activity over time . This compound may also exhibit similar temporal effects, which should be considered in experimental studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Studies on this compound should include a range of dosages to assess its safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It may interact with enzymes or cofactors that influence metabolic flux or metabolite levels. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism . Understanding the metabolic pathways of this compound can provide insights into its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its biological activity. This compound may interact with transporters or binding proteins that influence its localization and accumulation. Indole derivatives have been shown to be transported by specific transporters, which can affect their distribution and efficacy . Studying the transport and distribution of this compound can provide insights into its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Indole derivatives have been shown to localize to specific subcellular compartments, which can affect their biological activity . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-[(5-chloro-1-methylindol-3-yl)methyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-18-9-12(14-8-13(17)2-3-15(14)18)10-19-6-4-11(5-7-19)16(20)21/h2-3,8-9,11H,4-7,10H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGMXLKSUSHAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Cl)CN3CCC(CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.